4,5-Dichloro-5h-1,2,3-dithiazolium chloride
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Overview
Description
4,5-Dichloro-5h-1,2,3-dithiazolium chloride, also known as Appel’s salt, is an organosulfur compound. It is the chloride salt of the 4,5-dichloro-1,2,3-dithiazolium cation. This compound is characterized by its green solid form and poor solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dichloro-5h-1,2,3-dithiazolium chloride can be synthesized by reacting acetonitrile with sulfur monochloride . Another method involves the reaction of dichloramine with thiazole under acidic conditions, followed by oxidation with ammonium chloride in the presence of cyanogen chloride or sodium chloride .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-5h-1,2,3-dithiazolium chloride undergoes various chemical reactions, including:
Substitution Reactions: Reacts with primary arylamines to form N-aryl-4-chloro-5h-1,2,3-dithiazolimines.
Oxidation Reactions: Reacts with dimethyl sulfoxide (DMSO) to form 4-chloro-5h-1,2,3-dithiazol-5-one.
Common Reagents and Conditions:
Substitution Reactions: Typically involve primary arylamines and tertiary amine bases.
Oxidation Reactions: Utilize DMSO and other sulfoxides.
Major Products:
N-aryl-4-chloro-5h-1,2,3-dithiazolimines: from substitution reactions.
4-chloro-5h-1,2,3-dithiazol-5-one: from oxidation reactions.
Scientific Research Applications
4,5-Dichloro-5h-1,2,3-dithiazolium chloride is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4,5-dichloro-5h-1,2,3-dithiazolium chloride involves its reactivity with various nucleophiles. For instance, it reacts with primary arylamines to form N-aryl-4-chloro-5h-1,2,3-dithiazolimines through nucleophilic substitution . The molecular targets and pathways involved in its biological activity are still under investigation, but its ability to form stable dithiazole rings is crucial for its function .
Comparison with Similar Compounds
- 4-chloro-5h-1,2,3-dithiazol-5-one
- N-aryl-4-chloro-5h-1,2,3-dithiazolimines
Comparison: 4,5-Dichloro-5h-1,2,3-dithiazolium chloride is unique due to its ability to form stable dithiazole rings, which are essential for its reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4,5-dichloro-5H-dithiazol-3-ium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2NS2.ClH/c3-1-2(4)6-7-5-1;/h2H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQULLKVZOMULRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=[NH+]SS1)Cl)Cl.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl3NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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